molecular formula C11H14BrNO5S2 B6646934 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid

Cat. No.: B6646934
M. Wt: 384.3 g/mol
InChI Key: RDDHKMGNWFGRIT-UHFFFAOYSA-N
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Description

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is a complex organic compound that features a bromothiophene moiety, a sulfonylamino group, and an oxane carboxylic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the bromothiophene derivative. The bromothiophene can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions. The sulfonylamino group is introduced via a sulfonamide formation reaction, often using sulfonyl chlorides and amines in the presence of a base such as triethylamine. The final step involves the formation of the oxane carboxylic acid ring, which can be achieved through cyclization reactions under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and sulfonamide formation, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonylamino group can be reduced to an amine under hydrogenation conditions.

    Substitution: The bromine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles like sodium thiolate or primary amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety can engage in π-π stacking interactions, while the sulfonylamino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 3-bromothiophene and 2-thiophenesulfonamide share structural similarities.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonylamino groups.

    Oxane carboxylic acids: Compounds like oxanilic acid and its derivatives.

Uniqueness

4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid is unique due to the combination of its bromothiophene, sulfonylamino, and oxane carboxylic acid moieties. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

4-[[(3-bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO5S2/c12-8-1-6-19-9(8)20(16,17)13-7-11(10(14)15)2-4-18-5-3-11/h1,6,13H,2-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDHKMGNWFGRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=C(C=CS2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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